Stachydrine hydrochloride,(S)

Cardiology Heart Failure Drug Discovery

Opt for (S)-stachydrine HCl—the principal Leonurus japonicus alkaloid with precise stereochemistry dictating target-specific NF-κB/NOX2-ROS inhibition. Unlike leonurine, it enhances oxytocin-induced uterine contraction (0.18 mg/mL) and improves LVEF in TAC heart failure models (6–12 mg/kg/day). Its known PK limitations (T1/2 ~1.16 h, mM IC50) provide a definitive benchmark for medicinal chemistry. Choose ≥98% purity, analytically verified—avoid uncharacterized commodity alternatives.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B11936708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachydrine hydrochloride,(S)
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C(=O)[O-])C.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H
InChIKeyDUNMULOWUUIQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stachydrine Hydrochloride (S): Pharmacological Profile and Procurement Considerations


Stachydrine hydrochloride (S) (CAS 471-87-4), also known as proline betaine or (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, is a naturally occurring quaternary ammonium derivative of the amino acid L-proline [1]. This compound is the principal bioactive constituent of Leonurus japonicus Houtt (Motherwort, "Yi Mu Cao"), a herb extensively utilized in traditional Chinese medicine [2]. Stachydrine hydrochloride has demonstrated a range of biological activities, including significant cardioprotective, anti-fibrotic, and anti-cancer properties, operating through diverse molecular mechanisms such as the inhibition of NF-κB and NOX2-ROS signaling, and the modulation of SERCA2a and CaMKII pathways [3].

Why Stachydrine Hydrochloride (S) Cannot Be Substituted by Generic In-Class Analogs


Stachydrine hydrochloride (S) is not a simple, readily interchangeable commodity chemical. Its specific stereochemistry (the (S)-isomer), along with its unique zwitterionic nature as a proline betaine, dictates precise interactions with biological targets that are not replicated by its analogs or other in-class compounds like general betaines or quaternary amines . For instance, its functional outcome can be diametrically opposed to structurally related compounds from the same source; while leonurine hydrochloride inhibits uterine contraction, stachydrine hydrochloride enhances it, demonstrating a critical divergence in pharmacological activity [1]. Furthermore, the parent compound's clinical utility is constrained by poor pharmacokinetic properties (e.g., a short half-life of ~1.16 hours and low oral bioavailability), which has driven the development of novel prodrugs and derivatives to overcome these limitations [2]. Therefore, the selection of stachydrine hydrochloride must be driven by specific, quantifiable performance metrics in targeted assays rather than by broad class-based assumptions.

Quantitative Differentiation of Stachydrine Hydrochloride (S) Against Comparators


Cardioprotective Efficacy: LVEF Improvement in TAC-Induced Heart Failure Model

Stachydrine hydrochloride (STA) demonstrates significant cardioprotective effects in a pressure-overload-induced heart failure model, providing a quantifiable benefit over untreated controls. In a transverse aortic constriction (TAC) mouse model, treatment with STA at 6 or 12 mg/kg/d via oral gavage resulted in a significant improvement in left ventricular ejection fraction (LVEF) compared to vehicle-treated TAC mice [1]. The study specifically noted alleviation of ROS-dependent cardiac fibrosis and improvement in left ventricular hypertrophy, establishing a clear in vivo benefit for this compound in a relevant disease model [1].

Cardiology Heart Failure Drug Discovery

Divergent Uterine Activity: Stachydrine vs. Leonurine from the Same Botanical Source

Stachydrine hydrochloride exhibits a functional effect on uterine smooth muscle that is directly opposite to that of leonurine hydrochloride, another major alkaloid from the same source plant. In an in vitro rat uterine contraction model induced by oxytocin, stachydrine hydrochloride at a concentration of 0.18 mg/mL significantly enhanced the extent and frequency of contractions compared to pre-treatment levels (P<0.01) [1]. In stark contrast, leonurine hydrochloride at concentrations of 0.03, 0.06, and 0.09 mg/mL significantly inhibited contraction extent and frequency (P<0.01) [1].

Gynecology Smooth Muscle Pharmacology Traditional Medicine

Therapeutic Index in Prostate Hyperplasia: Organ-Specific Efficacy Profile

Stachydrine hydrochloride demonstrates a favorable efficacy-toxicity profile in a murine model of prostatic hyperplasia, showing significant therapeutic effect on the target organ without causing off-target damage to the kidney. In mice with urogenital sinus implantation-induced prostatic hyperplasia, treatment with stachydrine hydrochloride at high (SHH), medium (SHM), and low (SHL) doses significantly reduced prostate pathological changes (P<0.01) and decreased serum levels of dihydrotestosterone (DHT) and prostatic acid phosphatase (PACP) (P<0.01) [1]. Critically, the study explicitly notes that "Stachydrine hydrochloric had no significant effect on the kidney" [1], providing a key differentiator from other treatments that may carry nephrotoxic risk.

Urology Prostate Hyperplasia Toxicology

Pharmacokinetic Limitations as a Driver for Derivative Development

The parent compound stachydrine (SS-0) suffers from poor pharmacokinetic properties, which limits its direct therapeutic application and serves as the quantitative baseline for the development of improved prodrugs. Stachydrine has a very short half-life (T1/2 ≈ 1.16 h) and low oral bioavailability in rats [1]. These suboptimal parameters have been explicitly overcome by novel derivatives. For example, the prodrug SS-12 exhibits a dramatically extended half-life (T1/2 = 7.62 h) and achieves a rational oral bioavailability of 79.6% [1].

Pharmacokinetics Drug Delivery Medicinal Chemistry

In Vitro Anticancer Potency: Benchmarking Stachydrine Against Its Prodrug Derivatives

Stachydrine (SS-0) has demonstrated direct anticancer activity, but its potency is significantly lower than that of its rationally designed prodrugs. In a comparative study against breast cancer cell lines, the IC50 of stachydrine (SS-0) was found to be in the high micromolar to millimolar range (38.97 mM–147.19 mM) [1]. In contrast, the novel prodrug SS-12 exhibited dramatically improved potency, with an IC50 of 2.15–24.14 μM against 4T1 cells [1].

Oncology Breast Cancer Prodrug Development

Solubility Profile: Practical Considerations for In Vitro and In Vivo Formulation

The aqueous solubility of stachydrine hydrochloride is a critical practical differentiator for experimental design. Unlike many hydrophobic small molecules, stachydrine is highly water-soluble. Vendor data sheets report solubility of 29 mg/mL (202.54 mM) in water and DMSO at 25°C . Other sources confirm high solubility, noting values of 90 mg/mL and 100 mg/mL (698.42 mM) [1] in water, though achieving these higher concentrations may require ultrasonication.

Formulation Science Assay Development In Vivo Pharmacology

Optimal Research Applications for Stachydrine Hydrochloride (S) Based on Quantitative Evidence


Cardiovascular Disease Modeling: Investigating Pressure-Overload-Induced Heart Failure and Fibrosis

Stachydrine hydrochloride is a strong candidate for research into cardioprotective mechanisms against pressure-overload-induced heart failure and cardiac fibrosis. As demonstrated in a TAC mouse model, oral administration of 6-12 mg/kg/d STA led to quantifiable improvements in left ventricular ejection fraction (LVEF) and a reduction in ROS-dependent cardiac fibrosis [1]. This makes it a valuable tool for studying the NOX2-ROS signaling axis and its role in pathological cardiac remodeling.

Gynecological Pharmacology: Studying Differential Uterine Modulation

The compound is uniquely suited for studies investigating differential regulation of uterine smooth muscle. Unlike leonurine hydrochloride, which inhibits contraction, stachydrine hydrochloride enhances oxytocin-induced uterine contractions in vitro at a concentration of 0.18 mg/mL [2]. This functional antagonism provides a precise, comparator-controlled system for dissecting the signaling pathways governing uterine motility, making it essential for research in dysmenorrhea or postpartum hemorrhage.

Urological Disease Models: Evaluating Organ-Specific Anti-Hyperplasia Effects

For research on benign prostatic hyperplasia (BPH), stachydrine hydrochloride offers a favorable efficacy-toxicity profile. In a mouse model of urogenital sinus implantation-induced hyperplasia, treatment with STA significantly reduced prostate pathology and key biomarkers like DHT and PACP, while notably exhibiting no significant effect on kidney pathology [3]. This selective activity profile makes it a useful reference compound for screening agents with reduced nephrotoxic potential.

Oncology Medicinal Chemistry: Benchmarking Novel Prodrugs and Derivatives

Stachydrine hydrochloride is an ideal baseline comparator for medicinal chemistry efforts aimed at improving the pharmacokinetics and potency of proline betaines. Its established limitations—a short T1/2 (~1.16 h) and low in vitro anticancer potency (IC50 in the mM range)—provide a clear, quantitative benchmark against which to measure the performance of new derivatives. Any novel compound should demonstrate a significantly improved T1/2 (e.g., >7.6 h) or sub-micromolar IC50 to be considered a meaningful advancement over the parent structure [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stachydrine hydrochloride,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.